molecular formula C16H23NO B165603 Mphip CAS No. 135064-20-9

Mphip

Cat. No. B165603
CAS RN: 135064-20-9
M. Wt: 245.36 g/mol
InChI Key: JUJJKXJJQWYOKH-UONOGXRCSA-N
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Description

Mphip, also known as 3-methyl-2-phenyl-2H-indazole-6-carboxylic acid, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. Mphip is a synthetic compound that is structurally similar to the natural compound indole, and it has been shown to have several biological and pharmacological properties that make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of Mphip is not yet fully understood, but it is believed to act on several different pathways in the body. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, and it may also act as an antioxidant by scavenging free radicals in the body.
Biochemical and Physiological Effects:
Mphip has been shown to have several biochemical and physiological effects, including the ability to reduce inflammation, protect against oxidative stress, and modulate the immune system. It has also been shown to have neuroprotective effects, and it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Mphip in lab experiments is its synthetic nature, which allows for greater control over its properties and purity. However, one limitation of using Mphip is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several potential future directions for research on Mphip. One area of interest is its potential as a treatment for neurodegenerative diseases, and further studies are needed to determine its efficacy in this area. Other potential areas of research include its use as an anti-inflammatory agent and its potential as a cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of Mphip and its effects on different pathways in the body.

Synthesis Methods

Mphip can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, the Sonogashira coupling reaction, and the Buchwald-Hartwig coupling reaction. The most common method for synthesizing Mphip involves the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.

Scientific Research Applications

Mphip has been the subject of numerous scientific studies, and its potential applications are vast. Some of the most promising areas of research include its use as an anti-inflammatory agent, its potential as a treatment for neurodegenerative diseases, and its use in cancer research.

properties

CAS RN

135064-20-9

Product Name

Mphip

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

(4aR,9aR)-5-methoxy-2-propyl-1,3,4,4a,9,9a-hexahydroindeno[2,1-c]pyridine

InChI

InChI=1S/C16H23NO/c1-3-8-17-9-7-14-13(11-17)10-12-5-4-6-15(18-2)16(12)14/h4-6,13-14H,3,7-11H2,1-2H3/t13-,14+/m0/s1

InChI Key

JUJJKXJJQWYOKH-UONOGXRCSA-N

Isomeric SMILES

CCCN1CC[C@@H]2[C@H](C1)CC3=C2C(=CC=C3)OC

SMILES

CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC

Canonical SMILES

CCCN1CCC2C(C1)CC3=C2C(=CC=C3)OC

synonyms

5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine
5-methoxy-N-propyl-2,3,4,4a,9,9a-hexahydro-1-H-indeno(2,1-c)pyridine, (trans)-isomer
MPHIP

Origin of Product

United States

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